Product packaging for Molybdenum--platinum (3/1)(Cat. No.:CAS No. 12209-64-2)

Molybdenum--platinum (3/1)

Cat. No.: B14717613
CAS No.: 12209-64-2
M. Wt: 482.9 g/mol
InChI Key: DXIHRYDWWARKEV-UHFFFAOYSA-N
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Description

Contextualization of Bimetallic Systems in Catalysis and Electrochemistry

Bimetallic systems, which consist of two different metals, are a cornerstone of modern catalysis and electrochemistry. chinesechemsoc.orgworldscientific.comacs.org These materials often exhibit properties that are superior to their individual components. chinesechemsoc.orgresearchgate.netacs.org The synergistic interaction between the two metals can lead to enhanced catalytic activity, selectivity, and stability. chinesechemsoc.orgresearchgate.net By carefully selecting the constituent metals and their ratio, scientists can tune the electronic and geometric structure of the catalyst to optimize its performance for specific reactions. acs.org This approach has been particularly successful in developing advanced electrocatalysts for applications such as fuel cells and water splitting. researchgate.netacs.org

Rationale for Molybdenum Integration in Platinum-Based Architectures

Platinum is a highly effective catalyst for a wide range of chemical reactions. nikalyte.comchemicool.com However, its high cost and susceptibility to poisoning by certain molecules, such as carbon monoxide (CO), limit its widespread use. nikalyte.comnih.gov Integrating molybdenum into platinum-based catalysts offers a promising solution to these challenges. Molybdenum is a strong and corrosion-resistant metal with excellent thermal conductivity. nikalyte.com Alloying platinum with molybdenum can reduce the amount of expensive platinum required while simultaneously improving the catalyst's performance and durability. nikalyte.comresearchgate.net The presence of molybdenum can modify the electronic structure of platinum, weakening the adsorption of poisoning species like CO and enhancing the catalytic activity for desired reactions. nih.govresearchgate.net

Historical Development and Current Research Trajectories in Platinum-Molybdenum Systems

The study of platinum-molybdenum alloys has a long history, with early research focusing on their metallurgical properties. jtf.itmatthey.com The use of platinum-clad molybdenum for handling molten glass highlighted the practical applications of this binary system. matthey.com More recently, research has shifted towards the catalytic properties of Pt-Mo nanoparticles. nih.govresearchgate.net Current research is focused on synthesizing well-defined Pt-Mo nanostructures with controlled size, shape, and composition to maximize their catalytic performance. nih.govresearchgate.netnih.govdoi.orgresearchgate.netmdpi.com A significant area of investigation is the development of Pt-Mo catalysts for the oxygen reduction reaction (ORR) in fuel cells, the methanol (B129727) oxidation reaction (MOR), and the hydrogen evolution reaction (HER) in water electrolysis. researchgate.netmdpi.commdpi.comrsc.org

Significance of the Platinum-Molybdenum (3/1) Stoichiometry in Catalytic Design

The specific 3:1 atomic ratio of platinum to molybdenum in the Pt3Mo intermetallic compound is crucial for its enhanced catalytic properties. This stoichiometry leads to a well-ordered crystal structure that influences the electronic and geometric properties of the catalyst. rsc.org Theoretical studies have shown that the Pt3M (where M is a transition metal) composition can be highly effective for the oxygen reduction reaction. mdpi.com The ordered arrangement of Pt and Mo atoms in the Pt3Mo structure creates unique active sites that can promote desired reaction pathways and inhibit catalyst deactivation. Research on other Pt3M intermetallic compounds, such as Pt3Mn and Pt3Ni, has demonstrated the potential of this stoichiometry to create highly active and durable catalysts. rsc.orgnih.gov

Research Objectives and Scope for Platinum-Molybdenum (3/1) Academic Inquiry

The primary research objective for Pt3Mo is to fully understand the relationship between its structure and its catalytic performance. This involves synthesizing Pt3Mo nanoparticles with precise control over their size, shape, and surface composition. researchgate.netnih.govdoi.orgresearchgate.netmdpi.com Advanced characterization techniques are then used to probe the atomic and electronic structure of the catalysts.

A key area of inquiry is the performance of Pt3Mo in various electrochemical reactions. For the oxygen reduction reaction (ORR) , a critical process in fuel cells, research aims to improve both the activity and durability of Pt3Mo catalysts. mdpi.comresearchgate.netmdpi.com The methanol oxidation reaction (MOR) is another important area, with the goal of developing catalysts that are resistant to CO poisoning and can efficiently convert methanol to energy. mdpi.comresearchgate.netdntb.gov.ua Furthermore, the potential of Pt3Mo as a cost-effective catalyst for the hydrogen evolution reaction (HER) in water splitting is being actively explored. researchgate.netrsc.orgmdpi.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mo3Pt B14717613 Molybdenum--platinum (3/1) CAS No. 12209-64-2

Properties

CAS No.

12209-64-2

Molecular Formula

Mo3Pt

Molecular Weight

482.9 g/mol

IUPAC Name

molybdenum;platinum

InChI

InChI=1S/3Mo.Pt

InChI Key

DXIHRYDWWARKEV-UHFFFAOYSA-N

Canonical SMILES

[Mo].[Mo].[Mo].[Pt]

Origin of Product

United States

Synthetic Methodologies for Controlled Fabrication of Platinum Molybdenum 3/1 Materials

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile approach to producing Pt3Mo nanomaterials. These techniques involve the chemical transformation of molecular precursors in a liquid medium to form solid particles.

Chemical Reduction Methods

Chemical reduction is a widely employed method for synthesizing metallic nanoparticles. This approach involves reducing metal salt precursors in a solution using a reducing agent.

One common approach is the formic acid reduction method. Formic acid serves as a reducing agent, and its deprotonated form can split into hydride and carbon dioxide. organic-chemistry.org This method has been utilized for the reduction of various metal precursors to their metallic state. mdpi.commdpi.com

Another prevalent technique is the NaBH4-assisted ethylene glycol (EG) reduction . In this method, sodium borohydride (NaBH4), a strong reducing agent, is used in conjunction with ethylene glycol, which can also act as a reducing agent at elevated temperatures. researchgate.net This combination allows for the reduction of metallic ions at room temperature, although it can sometimes lead to the formation of particles with irregular sizes. researchgate.net The use of ethylene glycol can help in producing more uniform nanoparticles. researchgate.net Researchers have successfully synthesized various bimetallic nanoparticles using this method, demonstrating its effectiveness in creating alloyed structures. nih.gov

Method Reducing Agent(s) Key Features Potential Outcome
Formic Acid ReductionFormic AcidFunctions as a reducing agent by splitting into hydride and CO2. organic-chemistry.orgFormation of metallic nanoparticles from precursor salts.
NaBH4-assisted EG ReductionSodium Borohydride (NaBH4), Ethylene Glycol (EG)NaBH4 is a strong reducing agent effective at room temperature. researchgate.net EG can assist in reduction and promote particle uniformity. researchgate.netSynthesis of bimetallic nanoparticles, though particle size may be irregular. researchgate.netnih.gov

Thermal Decomposition Routes

Thermal decomposition, or thermolysis, involves the breakdown of organometallic precursors at elevated temperatures to yield the desired metallic or alloyed materials. umons.ac.be This technique is particularly effective for producing nanoparticles with well-defined sizes, shapes, and compositions. umons.ac.be

Common precursors for this method include organometallic precursors like metal acetylacetonates and metal carbonyls. For instance, platinum acetylacetonate (Pt(acac)2) and molybdenum hexacarbonyl (Mo(CO)6) can be used in a high-boiling point solvent. mdpi.com The decomposition of these precursors is often facilitated by surfactants, which also help control the growth and morphology of the resulting nanoparticles. mdpi.com The temperature and the choice of surfactants play a crucial role in inducing the reduction of the metal precursors and influencing the final structure of the nanoparticles. mdpi.com The thermal decomposition process can be carried out at temperatures ranging from room temperature up to 400°C, depending on the specific organometallic precursor used. google.com

Precursor Type Examples Decomposition Temperature Key Influencing Factors
Metal AcetylacetonatesPlatinum acetylacetonate (Pt(acac)2)Dependent on the specific precursor, can range up to 400°C. google.comSurfactants, Solvent, Temperature. mdpi.com
Metal CarbonylsMolybdenum hexacarbonyl (Mo(CO)6) mdpi.comCan be used as a reductant through the release of CO. mdpi.comSurfactants, Co-precursors. mdpi.com

Sol-Gel Based Multistep Synthesis

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. For Pt3Mo materials, a multistep sol-gel process can be employed.

This process can involve the hydrolysis of metal alkoxide precursors, such as titanium tetraisopropoxide, in the presence of a molybdenum source like molybdenum chloride. nih.govresearchgate.net The synthesis can be modified to control the reaction temperature and prevent particle agglomeration, for instance, by using a double-jacketed cooling system and ultrasonication during hydrolysis. nih.gov A high-temperature heat treatment step is often necessary for the incorporation of molybdenum into the crystal structure of the other metal oxide. mdpi.com This method allows for the creation of composite materials where platinum can be subsequently supported. mdpi.com

Electrochemical Deposition Strategies

Electrochemical deposition offers a powerful method for fabricating thin films and coatings of Pt3Mo alloys directly onto a conductive substrate. These techniques provide precise control over the film thickness, composition, and morphology by manipulating the electrochemical parameters.

Sequential Electrodeposition by Cycling Potential

Sequential electrodeposition involves the deposition of the constituent metals in a layer-by-layer fashion by cycling the applied potential. This method allows for the formation of a Pt monolayer film on a substrate. bohrium.comresearchgate.net By carefully controlling the deposition potential, it is possible to achieve atomic layer epitaxy. The electrochemical behavior of the deposited layers can be tested using techniques like cyclic voltammetry. nih.gov

Pulsed Potential Electrodeposition

Pulsed potential electrodeposition is a technique where the potential is alternated between two different values for specific durations. This method allows for better control over the size, shape, and distribution of the deposited nanoparticles. nih.gov The parameters that can be controlled include the pulse potential, pulse width time, and duty cycle. nih.gov This technique has been successfully used to deposit platinum nanoparticles on various substrates. rsc.org The optimization of these parameters is crucial for achieving the desired electrocatalytic performance of the resulting material. nih.gov

Parameter Description Effect on Deposition
Pulse Potential (E_on)The potential at which deposition occurs. nih.govInfluences the size and morphology of the deposited particles.
Pulse Width (t_on)The duration of the deposition potential. nih.govAffects the amount of material deposited in each pulse.
Duty CycleThe ratio of the pulse duration to the total period. nih.govControls the overall deposition rate and morphology.
Off Potential (E_off)The potential applied between deposition pulses. nih.govCan be used to remove any adsorbed intermediates.

Physical Vapor Deposition Techniques

Sputter deposition is a physical vapor deposition (PVD) technique widely utilized for creating thin films of materials with controlled thickness and composition. semicore.commdpi.com This process involves the bombardment of a target material—in this case, a platinum-molybdenum alloy or individual platinum and molybdenum targets—with high-energy ions, typically from an inert gas like argon. semicore.comyoutube.com The bombardment occurs within a vacuum chamber, where the energized ions physically dislodge or "sputter" atoms from the target surface. semicore.com These ejected atoms then travel through the vacuum and condense onto a substrate, gradually forming a thin film. semicore.comjimcontent.com

The sputtering process for creating Platinum-Molybdenum (3/1), or Pt3Mo, films allows for precise control over the film's properties. Key process parameters that can be adjusted include the operating pressure, power supplied to the target, substrate temperature, and the partial pressure of reactive gases if any are used. jimcontent.com For instance, magnetron sputtering, an enhancement of the basic sputtering technique, uses magnetic fields to confine the plasma close to the target, which significantly increases the ionization efficiency and deposition rate. mdpi.comjimcontent.com

To achieve the specific 3:1 stoichiometry of Pt3Mo, co-sputtering from separate platinum and molybdenum targets can be employed. In this setup, the deposition rate from each target is independently controlled by adjusting the power supplied to each magnetron. This allows for fine-tuning the composition of the resulting film. Alternatively, a single alloy target with the desired Pt3Mo composition can be used, which simplifies the process but offers less flexibility in adjusting the film's stoichiometry. The substrate temperature during deposition and any subsequent annealing processes are crucial for achieving the desired crystalline structure and phase of the Pt3Mo alloy film. researchgate.net The argon pressure during sputtering is another critical factor, as it can influence the surface morphology and electrical properties of the deposited platinum-based films. researchgate.net

Control of Stoichiometry and Particle Formation during Synthesis

Achieving the precise 3:1 atomic ratio in Pt3Mo materials is critically dependent on the careful selection of metal precursors and the meticulous control of their stoichiometric ratios during synthesis. Common precursors for platinum include hexachloroplatinic acid (H₂PtCl₆) and platinum(II) acetylacetonate, while molybdenum precursors often include ammonium molybdate (B1676688) ((NH₄)₆Mo₇O₂₄) or molybdenum carbonyl (Mo(CO)₆).

The synthesis of Pt-M (where M is a base metal) intermetallic compounds often involves an impregnation method where carbon supports are impregnated with solutions containing the metal precursors. nih.gov For example, in the synthesis of carbon-supported Pt-Mo alloy catalysts, an impregnation-reduction method can be used where the support is impregnated with a solution containing H₂PtCl₆ and a molybdenum source, followed by chemical reduction. researchgate.net The initial ratio of these precursors in the solution is a primary determinant of the final alloy composition. researchgate.net Achieving the target Pt3Mo composition requires adjusting the molar quantities of the platinum and molybdenum precursors to a 3:1 ratio, though empirical adjustments may be necessary to compensate for differences in reduction potentials and reaction kinetics.

A hydrogel-freeze drying strategy has also been demonstrated for synthesizing reduced graphene oxide (rGO) supported Pt3M intermetallic nanoparticles. nih.gov This method involves immobilizing metal precursors with a defined atomic ratio on the graphene oxide support within a hydrogel structure, which is then freeze-dried and annealed. nih.gov This process helps prevent precursor aggregation and ensures the desired stoichiometry is maintained in the final nanoparticles. nih.gov

Table 1: Common Precursors for Platinum-Molybdenum Synthesis

MetalPrecursor CompoundChemical Formula
PlatinumHexachloroplatinic acidH₂PtCl₆
PlatinumPlatinum(II) acetylacetonatePt(C₅H₇O₂)₂
MolybdenumAmmonium molybdate(NH₄)₆Mo₇O₂₄
MolybdenumMolybdenum carbonylMo(CO)₆
MolybdenumCobalt(II) chloride hexahydrate (used in Pt-Co systems)CoCl₂·6H₂O

Reaction conditions play a pivotal role in dictating the final morphology, particle size, and compositional uniformity of Pt3Mo materials. Key parameters include temperature, reaction time, the type of reducing agent used, and post-synthesis annealing treatments. nih.govresearchgate.net

For instance, in the impregnation-reduction synthesis of Pt-Mo/C catalysts, the reduction process at room temperature using a reducing agent like sodium borohydride (NaBH₄) can produce homogeneously distributed alloy nanoparticles with an average size of around 5 nm. researchgate.net The composition of the alloy is directly influenced by the initial precursor ratio, and structural characterization has confirmed that a 3:1 precursor ratio can successfully yield Pt3Mo nanoparticles. researchgate.net

High-temperature annealing is often a crucial step for forming ordered intermetallic compounds from their disordered alloy counterparts. nih.gov However, this process can lead to particle sintering and growth. nih.gov To mitigate this, strategies such as using small molecule additives during synthesis have been developed. These additives can coordinate with the platinum precursor and transform into a protective heteroatom-doped graphene layer during annealing, which suppresses sintering and allows for the formation of small-sized intermetallic catalysts (under 5 nm). nih.gov The annealing temperature and duration are critical; for example, a two-step annealing process (e.g., 750 °C followed by 600 °C) has been used to synthesize high-loading PtCo intermetallics. nih.gov The choice of fabrication method can also significantly impact particle shape, with various techniques enabling the creation of non-spherical nanoparticles such as polyhedra, rods, and branched structures. osti.govnih.gov

Integrating Pt3Mo nanoparticles with high-surface-area support materials is essential for preventing their agglomeration and maximizing the number of active sites available for catalytic reactions. Common support materials include various forms of carbon, metal oxides, and graphene. nih.govresearchgate.netnih.gov The interaction between the nanoparticles and the support can also enhance catalytic activity and stability. mdpi.com

Carbon Supports: High-surface-area carbon blacks are widely used supports due to their excellent electrical conductivity and chemical stability. nih.gov Pt-Mo/C catalysts have been synthesized via impregnation-reduction methods, resulting in Pt-Mo alloy nanoparticles with an average size of 5 nm that are homogeneously distributed on the carbon surface. researchgate.net The support not only provides a surface for nanoparticle dispersion but can also influence the electronic properties of the metallic particles, leading to enhanced catalytic performance. researchgate.net

Metal Oxide Supports: Metal oxides are another important class of support materials. While specific examples for Pt3Mo are less detailed in the provided context, the principles of strong metal-support interaction (SMSI) are relevant. researchgate.net For other platinum-group metals, supports like titanium dioxide (TiO₂) and cerium oxide (CeO₂) can stabilize metal nanoparticles and influence their catalytic properties through charge transfer and the creation of unique active sites at the metal-oxide interface. researchgate.net For instance, Pt3Mo nanoparticles with an average diameter of approximately 5.18 nm have been uniformly anchored on a Ti₀.₈W₀.₂O₂ surface. researchgate.net

Graphene Supports: Graphene, particularly reduced graphene oxide (rGO), is an attractive support material due to its exceptionally high surface area, mechanical strength, and electronic conductivity. nih.govnih.gov A hydrogel-freeze drying method has been successfully used to synthesize rGO-supported Pt3M (M = Mn, Cr, Fe, Co, etc.) intermetallic nanoparticles with ultrasmall particle sizes (around 3 nm) and excellent dispersion. nih.gov The 3D porous structure derived from the hydrogel acts as a confinement scaffold, preventing nanoparticle aggregation during the high-temperature annealing required to form the ordered intermetallic phase. nih.gov This strategy provides an effective route for creating highly active and stable Pt-based intermetallic catalysts. nih.gov

Advanced Structural and Morphological Characterization of Platinum Molybdenum 3/1 Systems

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a fundamental technique for probing the crystalline structure of materials. In the context of Pt3Mo systems, XRD provides invaluable insights into phase composition, crystallite size, lattice parameters, and the degree of crystallinity.

Phase Identification

XRD patterns serve as a "fingerprint" for identifying the crystalline phases present in a material. researchgate.net For Pt-Mo systems, XRD analysis is critical in distinguishing between metallic platinum, various molybdenum oxides, and intermetallic phases. In Pt3Mo alloys, the formation of an ordered intermetallic compound is often the goal of synthesis, as these structures can exhibit enhanced catalytic activity and stability compared to disordered solid solutions. nih.govresearchgate.net

The identification of phases is achieved by comparing the experimental diffraction pattern with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD). researchgate.net For instance, the presence of a Pt3Mo intermetallic phase with a specific crystal structure, such as the L12 (AuCu3 type) structure, can be confirmed by matching the peak positions and relative intensities. researchgate.net Besides the target Pt3Mo phase, XRD can also detect the presence of unreacted metallic platinum, molybdenum, or various oxides of molybdenum (e.g., MoO2, MoO3) that may form during synthesis or exposure to air. The formation of other intermetallic phases, such as η-Pt2Mo, can also be identified through careful analysis of the XRD data.

Table 1: Commonly Identified Phases in Pt-Mo Systems by XRD

Phase NameChemical FormulaCrystal System
PlatinumPtCubic
MolybdenumMoCubic
Molybdenum DioxideMoO2Monoclinic
Molybdenum TrioxideMoO3Orthorhombic
Pt3Mo IntermetallicPt3MoCubic (L12)
η-Pt2Mo IntermetallicPt2MoOrthorhombic

This table is a representative example and the specific phases present can vary based on synthesis conditions.

Crystallite Size Determination

The average size of the crystalline domains, or crystallites, within a material can be estimated from the broadening of XRD peaks using the Debye-Scherrer equation. researchgate.netucsd.edu This equation relates the crystallite size (D) to the X-ray wavelength (λ), the Bragg angle (θ), and the full width at half maximum (FWHM) of a diffraction peak (β). researchgate.netnih.gov

Debye-Scherrer Equation: D = (K * λ) / (β * cos(θ))

Where:

D: Average crystallite size

K: Scherrer constant (typically ~0.9)

λ: Wavelength of the X-ray source

β: Full width at half maximum of the diffraction peak (in radians)

θ: Bragg diffraction angle

By applying this equation to the prominent peaks in the XRD pattern of Pt3Mo nanoparticles, researchers can obtain an estimate of their size. It is important to note that the crystallite size determined by XRD is not always identical to the particle size observed by microscopy, as a single particle may be composed of multiple crystallites. researchgate.net

Table 2: Example of Crystallite Size Calculation for Pt3Mo Nanoparticles

(hkl) Plane2θ (degrees)FWHM (β) (radians)Crystallite Size (D) (nm)
(111)40.50.0256.2
(200)47.20.0285.7
(220)68.90.0354.9
(311)83.10.0424.3

This is a hypothetical data table for illustrative purposes. Actual values will vary depending on the sample.

Lattice Parameter Analysis and Structural Distortions

The precise positions of the diffraction peaks in an XRD pattern are used to determine the lattice parameters of the crystal structure. researchgate.net For a cubic system like the L12 Pt3Mo intermetallic, the lattice parameter 'a' can be calculated from the d-spacing of the diffraction peaks. Deviations in the lattice parameters from the standard values can indicate the presence of strain or structural distortions within the crystal lattice. youtube.com These distortions can arise from factors such as the incorporation of foreign atoms, defects, or stress induced during synthesis. Analyzing these shifts provides a deeper understanding of the material's structural integrity and potential impact on its properties.

Assessment of Amorphous vs. Crystalline Character

XRD is a powerful tool to distinguish between crystalline and amorphous materials. Crystalline materials produce sharp, well-defined diffraction peaks due to their long-range atomic order. In contrast, amorphous materials, which lack long-range order, produce broad, diffuse humps in the XRD pattern. In Pt3Mo systems, the degree of crystallinity can be assessed by analyzing the XRD pattern. A highly crystalline Pt3Mo sample will show sharp peaks corresponding to the intermetallic phase, while a sample with a significant amorphous component will exhibit broad features in addition to or instead of sharp peaks. The relative area of the crystalline peaks to the amorphous halo can be used to estimate the percentage of crystallinity.

Electron Microscopy Techniques

Electron microscopy provides direct visualization of the material's morphology at the nanoscale, offering complementary information to the structural data obtained from XRD.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is an indispensable technique for characterizing the morphology, size, and size distribution of nanoparticles. youtube.com TEM images are formed by transmitting a beam of electrons through an ultrathin sample, providing a 2D projection of the nanoparticles. From these images, the shape of the Pt3Mo nanoparticles (e.g., spherical, cubic, or irregular) can be determined. By analyzing a large number of particles from multiple TEM images, a statistically relevant particle size distribution histogram can be constructed, providing the average particle size and the spread of the distribution. researchgate.net

High-Resolution TEM (HRTEM) offers even greater magnification, allowing for the visualization of the atomic lattice fringes within a single nanoparticle. This powerful capability allows for the direct observation of the crystalline nature of the nanoparticles, the identification of crystal defects, and the confirmation of the crystallographic orientation. For Pt3Mo nanoparticles, HRTEM can confirm the formation of the ordered intermetallic structure by revealing the specific arrangement of Pt and Mo atoms in the crystal lattice.

Table 3: Nanoparticle Size Distribution of Pt3Mo from TEM Analysis

Size Range (nm)Number of ParticlesPercentage (%)
2.0 - 2.5157.5
2.5 - 3.04522.5
3.0 - 3.58040.0
3.5 - 4.04020.0
4.0 - 4.5157.5
4.5 - 5.052.5
Total 200 100
Average Size 3.3 nm

This is a hypothetical data table for illustrative purposes. Actual values will vary depending on the sample.

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of Pt3Mo materials. Studies utilizing SEM have observed irregularly shaped polyhedral microstructures on the surface of these materials. researchgate.net For instance, in one study, the particle size was estimated to be approximately 92.30 nm when calcined at 900 °C. researchgate.net Another investigation on Pt3Mo nanoparticles supported on non-carbon Ti0.8W0.2O2 revealed a uniform diameter of about 5.18 nm. researchgate.net These nanoparticles were observed to be well-dispersed and uniformly anchored on the support surface. researchgate.net The morphology of Pt3Mo, whether in the form of nanoparticles or larger microstructures, plays a significant role in its catalytic activity by influencing the available surface area and the number of active sites.

Energy Dispersive X-ray Spectroscopy (EDX/SEM-EDX) for Elemental Composition and Mapping

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is essential for determining the elemental composition and distribution within Pt3Mo systems. EDX analysis confirms the presence and quantifies the ratio of platinum and molybdenum. For Pt3Mo nanoparticles on a Ti0.8W0.2O2 support, EDX analysis has been used to confirm the elemental composition, and elemental mapping has shown a uniform distribution of Pt and Mo. researchgate.netpoltekkes-malang.ac.id This homogeneity is crucial for ensuring consistent and predictable catalytic behavior. The atomic ratio of Pt to Mo in synthesized catalysts has been found to be close to the theoretical 3:1 ratio, indicating the effectiveness of the synthesis methods. poltekkes-malang.ac.id EDX is also instrumental in identifying the presence of any impurities or residues from the synthesis process. avs.org

Surface-Sensitive Spectroscopies

Understanding the surface of Pt3Mo is paramount, as this is where catalytic reactions occur. Surface-sensitive spectroscopies provide detailed information about the elemental composition and chemical states at the outermost atomic layers.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a key technique for probing the surface elemental composition and the oxidation states of platinum and molybdenum in Pt3Mo alloys. avs.orgdokumen.pub XPS studies have been employed to analyze the surface of Pt3Mo and have revealed insights into the electronic interactions between the two metals. researchgate.net For instance, analysis of the Pt 4f and Mo 3d core level spectra can determine the chemical state of each element. It has been observed that in Pt-Mo systems, molybdenum can exist in various oxidation states, which can influence the catalytic activity. researchgate.net The electronic structure of platinum can be modified by the presence of molybdenum, which in turn affects the adsorption properties of the surface. osti.gov Alloying platinum with molybdenum has been shown to shift the d-band center of the surface Pt atoms, which is a critical factor in its catalytic performance. osti.gov

Chemisorption Measurements (e.g., H2, CO) for Electrochemically Active Surface Area and Adsorption Characteristics

Chemisorption measurements, using probe molecules like hydrogen (H2) and carbon monoxide (CO), are vital for determining the electrochemically active surface area (ECSA) and understanding the adsorption characteristics of Pt3Mo catalysts. The adsorption of hydrogen on Pt3Mo electrodes has been studied to determine thermodynamic state functions for hydrogen adsorption. sanu.ac.rs CO chemisorption is particularly important for evaluating the catalyst's tolerance to CO poisoning, a common issue in fuel cells. researchgate.net The interaction between CO and the Pt3Mo surface can be investigated to understand how the presence of molybdenum alters the adsorption strength of CO on platinum sites. It is proposed that the addition of molybdenum weakens the Pt-CO bond, thereby enhancing CO tolerance. researchgate.net Studies have shown that Pt3Mo exhibits superior catalytic activity for CO oxidation compared to pure platinum. researchgate.net

Vibrational and Spectroscopic Analysis

Vibrational spectroscopy provides detailed information about the bonding and structure of molecules adsorbed on the catalyst surface.

Raman Spectroscopy for Structural Identification and Mo-O-Mo Linkages

Raman spectroscopy is a powerful non-destructive analytical technique used to provide molecular-level information about the structure of catalytic materials. lehigh.edursc.org It is particularly effective for characterizing metal oxide systems and can be used to identify specific phases, probe the nature of chemical bonds, and detect the presence of surface species under various conditions. lehigh.edurenishaw.com In the context of platinum-molybdenum systems, Raman spectroscopy is crucial for elucidating the structure of the molybdenum oxide component and identifying the presence of key Mo-O-Mo linkages, which are believed to play a significant role in the catalytic activity of the material.

The technique involves illuminating a sample with a monochromatic laser. The light scattered from the sample contains photons that have lost or gained energy due to interactions with the vibrational modes of the molecules. rsc.org This energy shift provides a unique spectral fingerprint of the material's chemical bonds. lehigh.edu

In the analysis of Mo-containing catalysts, specific Raman bands are associated with distinct vibrational modes of molybdenum oxides. The stretching and bending vibrations of Mo-O bonds are particularly sensitive to the coordination and connectivity of the molybdate (B1676688) species. researchgate.netnih.gov For instance, characteristic bands for molybdenum trioxide (MoO₃) are typically observed at approximately 819 cm⁻¹ and 995 cm⁻¹, corresponding to the stretching vibrations of Mo-O-Mo bridges and terminal Mo=O double bonds, respectively. nih.gov The presence of reduced molybdenum oxides, such as MoO₂, can also be identified by its characteristic Raman peaks. rsc.org

Research on molybdenum oxide-based materials has established a correlation between the Mo-O stretching frequency and the Mo-O bond distance, allowing for detailed structural assessments from the Raman spectra. lehigh.edu The bands observed in the 600-1000 cm⁻¹ range are generally assigned to Mo-O stretching vibrations, while those between 200 and 600 cm⁻¹ are related to Mo-O bending vibrations. researchgate.net The identification of bands corresponding to Mo-O-Mo linkages is critical, as these structures are often implicated in the reaction mechanisms on the catalyst surface.

Table 1: Characteristic Raman Bands for Molybdenum Oxides

Raman Shift (cm⁻¹)Vibrational Mode AssignmentSignificance in Pt-Mo SystemsReference
~995-1000Symmetric stretch of terminal Mo=OIndicates the presence of fully oxidized Mo(VI) species. researchgate.netnih.gov
~816-819Antisymmetric stretch of Mo-O-Mo bridgesConfirms the existence of polymerized molybdate species. researchgate.netnih.gov
~600-700Stretching modes in lower oxidation state oxides (e.g., MoO₂)Suggests the presence of reduced molybdenum sites. rsc.org
~200-600Mo-O bending vibrationsProvides information on the overall polyhedral structure of the oxide. researchgate.net

Other Characterization Methods

Differential Electrochemical Mass Spectrometry (DEMS) is a sophisticated analytical technique that provides real-time, mass-resolved analysis of volatile products and intermediates generated during electrochemical reactions. rsc.orgresearchgate.net The method combines a standard electrochemical cell with a mass spectrometer, typically separated by a porous membrane interface. researchgate.netuni-bonn.de As volatile species are produced at the electrode surface, they diffuse through the membrane into the high-vacuum environment of the mass spectrometer for immediate detection. uni-bonn.de This provides a direct correlation between the applied electrode potential (or current) and the formation of specific reaction products. rsc.org

In the field of electrocatalysis, DEMS is invaluable for studying reaction mechanisms, particularly for complex processes like the oxidation of small organic molecules (e.g., methanol (B129727), formic acid) or the CO₂ reduction reaction. rsc.orgsemanticscholar.org For Platinum-Molybdenum (Pt-Mo) electrocatalysts, DEMS can be used to identify gaseous and volatile products, quantify reaction rates, and assess the catalyst's selectivity and efficiency. For example, during the electro-oxidation of carbon monoxide (CO) on Pt-based catalysts, DEMS can monitor the evolution of carbon dioxide (CO₂), the primary oxidation product, allowing researchers to determine the potential at which CO stripping occurs.

The data obtained is typically presented as a mass spectrometric cyclic voltammogram (MSCV), where the ion current for a specific mass-to-charge ratio (m/z) is plotted against the electrode potential. This allows for the precise identification of the onset potential for the formation of different products.

Table 2: Application of DEMS in Electrocatalysis

Reaction StudiedCatalyst TypeDetected Product (m/z)Information GainedReference
CO StrippingPt-based alloysCO₂ (m/z = 44)CO tolerance and oxidation potential. uni-bonn.de
Methanol OxidationPtRuCO₂ (m/z = 44), Methyl formate (B1220265) (m/z = 60)Reaction pathway and product distribution. uni-bonn.de
CO₂ ReductionCopperMethane (m/z = 16), Ethylene (m/z = 28)Catalyst selectivity towards hydrocarbons. semanticscholar.org
Propane (B168953) OxidationPlatinumPropene (m/z = 42), CO₂ (m/z = 44)Identification of intermediates and final products. uni-bonn.de

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension or solution. mdpi.combettersizeinstruments.com The method is particularly well-suited for characterizing nanoparticles in the sub-micron range, typically from a few nanometers to several micrometers. bettersizeinstruments.comsolids-solutions.com

DLS operates by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. wyatt.com These fluctuations are caused by the random Brownian motion of the particles in the liquid medium; smaller particles move more rapidly, while larger particles move more slowly. solids-solutions.com The rate of these intensity fluctuations is mathematically processed using an autocorrelation function to calculate the translational diffusion coefficient (D) of the particles. bettersizeinstruments.com The hydrodynamic diameter (dₕ) of the particles is then determined using the Stokes-Einstein equation:

dₕ = k₈T / 3πηD

where k₈ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The term "hydrodynamic diameter" refers to the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. nih.gov This includes the core particle as well as any layers solvated or adsorbed onto its surface. researchgate.net

For Pt-Mo nanoparticle systems, DLS provides crucial information on the average particle size and the breadth of the size distribution, often expressed as the Polydispersity Index (PDI). researchgate.net This data is vital for quality control in nanoparticle synthesis and for understanding how particle size influences catalytic performance. A low PDI value (typically < 0.2) indicates a monodisperse or narrowly distributed sample, whereas a high PDI value suggests a broad size distribution or the presence of aggregates.

Table 3: Example of DLS Data for Nanoparticle Characterization

Nanoparticle SystemMean Hydrodynamic Diameter (d.nm)Polydispersity Index (PDI)SignificanceReference
Colloidal Gold30Not SpecifiedDemonstration of the DLS method for metallic nanoparticles. nih.gov
Solid Lipid Nanoparticles (POM-loaded)160.5 ± 8.610.381 ± 0.096Characterization of a nanoparticle drug delivery system. researchgate.net
Curcumin-Ag Nanoparticles47.98 - 58.80 (from SEM)Not SpecifiedSize determination for antimicrobial nanoparticles. researchgate.net
TiO₂ Nanoparticles1.9 - 2.6Not SpecifiedAnalysis of highly dispersed metal oxide nanoparticles. mdpi.com

Electronic Structure and Interfacial Phenomena in Platinum Molybdenum 3/1 Composites

Computational Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties and surface chemistry of complex materials like Pt3Mo. These computational methods provide a molecular-level understanding of the factors that control catalytic activity and selectivity.

Electronic Band Structure Analysis

The formation of a Pt3Mo alloy leads to significant modifications of the electronic band structure compared to pure platinum. A key aspect of this modification is the change in the d-band of platinum, which is crucial for its catalytic activity.

d-band Modifications: The interaction between platinum and molybdenum atoms in the Pt3Mo alloy causes a broadening of the Pt surface d-band. This broadening is a result of the strong bonding interactions between the Pt and the subsurface Mo atoms. According to the d-band model, the catalytic activity of a metal surface is related to the energy of its d-band center. For Pt3Mo, the broadening of the d-band leads to a downward shift in the d-band center relative to the Fermi level to maintain a constant d-band filling. dtu.dk This shift is a critical factor in modifying the adsorption properties of the surface. Studies on various Pt3M alloys have shown a clear trend of the d-band center shifting with the d-electron count of the transition metal, a trend that is well-predicted by DFT calculations. researchgate.net

Charge Transfer Mechanisms and Electronic Interaction between Platinum and Molybdenum

The difference in electronegativity and electronic configuration between platinum and molybdenum results in charge transfer between the two elements. This electronic interaction is a fundamental aspect of the synergistic effect observed in Pt-Mo catalysts.

In bimetallic alloys, charge transfer is a complex phenomenon influenced by band hybridization, band filling, and screening effects. ox.ac.uk In Pt-based alloys, there is often a net charge transfer from the less electronegative metal to the more electronegative platinum. In the case of Pt3Mo, this charge transfer modifies the local electronic density of states (DOS) of the platinum atoms. This modification of the electronic structure of platinum by the presence of molybdenum is a key aspect of the "ligand effect". dtu.dk The charge transfer can also be intra-atomic, where charge is redistributed between different orbitals within the same atom, which can be more significant than interatomic charge transfer. nih.gov

Adsorption Energy Calculations for Reactant and Intermediate Species

DFT calculations are instrumental in determining the adsorption energies of various reactants and intermediates on the catalyst surface, providing insights into reaction mechanisms and catalyst poisoning. The modified electronic structure of Pt3Mo directly influences how strongly different molecules bind to its surface.

The weakening of the adsorption energy of carbon monoxide (CO) is a particularly important feature of Pt-Mo catalysts, as CO is a common poisoning species in many catalytic reactions. The downward shift in the Pt d-band center in Pt3Mo reduces the strength of the back-donation from the metal d-orbitals to the 2π* antibonding orbital of CO, thereby weakening the Pt-CO bond.

Below is a table summarizing representative DFT-calculated adsorption energies for various species on platinum and related surfaces. While specific values for Pt3Mo can vary depending on the exact surface termination and computational methodology, the trends are informative.

SpeciesSurfaceAdsorption Energy (eV)Preferred Adsorption Site
HPt(111)-2.70fcc
OPt(111)-4.85fcc
OHPt(111)-2.90top
COPt(111)-1.83top
Methanol (B129727)Pt(111)-0.43top

Note: The values in the table are approximate and can vary based on the specifics of the DFT calculations. They are provided to illustrate the relative binding strengths.

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the nature of the chemical bonds formed between platinum and molybdenum atoms and between the catalyst surface and adsorbed molecules. erpublications.comwikipedia.org

In the Pt3Mo alloy, the atomic orbitals of platinum and molybdenum combine to form a set of molecular orbitals that extend throughout the material. ox.ac.uk The formation of bonding and antibonding orbitals between Pt and Mo dictates the stability and electronic properties of the alloy. The interaction between the Pt d-orbitals and the Mo d-orbitals is particularly significant, leading to the formation of new hybrid orbitals. dtu.dk

When a molecule like CO adsorbs on the Pt3Mo surface, its molecular orbitals interact with the surface's electronic states. The bonding is typically described by the Blyholder model, which involves electron donation from the 5σ orbital of CO to the metal and back-donation from the metal's d-orbitals into the 2π* antibonding orbital of CO. The modified electronic structure of Pt in the Pt3Mo alloy, specifically the lowered d-band center, weakens this back-donation, leading to a weaker Pt-CO bond and enhanced CO tolerance. arxiv.org

Role of Synergistic Effects in Bimetallic Platinum-Molybdenum (3/1) Catalysis

The enhanced catalytic performance of Pt3Mo compared to pure platinum is attributed to synergistic effects, which arise from the combination of geometric and electronic modifications. researchgate.net These effects are often categorized as ligand effects and ensemble effects.

Ligand Effects and Ensemble Effects in Pt-Mo Interactions

Ligand Effect: The ligand effect refers to the electronic modification of a platinum atom by its neighboring molybdenum atoms. researchgate.net As discussed in the context of DFT calculations, the presence of molybdenum alters the electronic structure of platinum, primarily through charge transfer and d-band modification. dtu.dk This electronic perturbation changes the adsorption properties of the platinum sites, making them more resistant to poisoning by species like CO and potentially more active for the desired reaction. For instance, in methanol oxidation, the ligand effect of molybdenum can facilitate the adsorption of hydroxyl species, which are necessary for the oxidative removal of CO. rsc.org

Ensemble Effect: The ensemble effect relates to the geometric arrangement of atoms on the catalyst surface. researchgate.net In a Pt3Mo alloy, the presence of molybdenum atoms on the surface breaks up the large ensembles of contiguous platinum atoms that are found on a pure platinum surface. Certain reactions require a specific number and arrangement of surface atoms (an ensemble) to proceed efficiently. By altering the size and composition of these ensembles, the addition of molybdenum can suppress undesirable side reactions that require larger platinum ensembles, while promoting reactions that can occur on smaller or mixed-metal ensembles. For example, the ensemble effect can play a role in the selective oxidation of methanol by influencing the reaction pathway. cardiff.ac.uk

Modification of Adsorption/Desorption Properties

The interaction of molecules with the surface of a catalyst is a fundamental aspect of heterogeneous catalysis. The formation of Pt3Mo intermetallic compounds significantly alters the adsorption and desorption characteristics of small molecules compared to pure platinum, which can have profound implications for catalytic activity and selectivity.

Alloying platinum with molybdenum modifies the electronic structure of the platinum atoms, primarily through ligand and strain effects. This electronic modification directly influences the binding strength of adsorbates. For instance, theoretical studies on various Pt3M alloys (where M is a transition metal) have shown that the d-band center of the platinum atoms is shifted. This shift is a critical descriptor for the adsorption energy of molecules like carbon monoxide (CO) and oxygen (O). acs.org A downward shift in the d-band center typically leads to a weaker bond with adsorbates that donate electrons to the metal, such as CO.

The modification of adsorption energies has a direct impact on desorption kinetics. Temperature-programmed desorption (TPD) is a common technique to probe these kinetics. For CO on pure Pt(111), TPD spectra typically show a desorption peak around 400 K, with the peak temperature shifting with coverage due to repulsive interactions between adsorbed CO molecules. princeton.edu In Pt-based alloys, changes in the adsorption energy would lead to shifts in these desorption temperatures. A weaker adsorption would result in a lower desorption temperature, which can be beneficial for reactions where CO is a poison, as it can be more easily removed from the catalyst surface.

The following table provides a comparative overview of CO adsorption energies on different platinum-based surfaces, illustrating the effect of alloying. It is important to note that the values for Pt3Mo are based on theoretical predictions for similar Pt3M alloys and should be interpreted as indicative rather than definitive experimental results.

SurfaceAdsorbateAdsorption SiteAdsorption Energy (eV)Reference
Pt(111)COTop-1.35 acs.orgpku.edu.cn
Pt(111)COBridge-1.30 acs.org
Pt(111)Ofcc-hollow-0.80 psu.edu
Pt3Ni(111) (Pt-skin)Ofcc-hollow-0.65 pku.edu.cn
Pt3Mo (predicted)CO-Weaker than Pt(111) acs.org

Surface Termination and Interface Engineering

The atomic arrangement at the surface and the interface with a support material are crucial factors that can be engineered to tune the catalytic properties of Pt3Mo composites.

The surface of a bimetallic alloy can exhibit different terminations, meaning the outermost atomic layer can be enriched in one of the constituent metals. This phenomenon, known as surface segregation, is driven by the minimization of surface free energy. In Pt3M alloys, there is a general tendency for platinum to segregate to the surface, forming a "Pt-skin" layer. psu.edu This is because platinum often has a lower surface energy than the alloying transition metal.

DFT studies on Pt3M(111) surfaces, including for M=Mo, have investigated the energetics of this surface segregation. The calculations generally show that a Pt-skin structure is energetically favorable. psu.edu This Pt segregation is influenced by several factors, including the size of the metal atoms and the atomic structure of the subsurface layers. psu.edu The displacement of molybdenum atoms from the topmost layer to the subsurface is a key indicator of the surface segregation trend. psu.edu

The termination of the surface has a significant impact on the electronic structure and, consequently, the catalytic properties. A Pt-skin over a Mo-rich subsurface in a Pt3Mo alloy would present a surface that is electronically modified compared to pure platinum. The underlying molybdenum atoms alter the electronic properties of the surface platinum atoms, leading to the modified adsorption properties discussed in the previous section. This can enhance catalytic activity for reactions like the oxygen reduction reaction (ORR). psu.edu

The specific arrangement of atoms at the surface, including the presence of different crystal facets (e.g., (111), (100)), also plays a role. Different facets have different atomic coordination numbers and symmetries, which can lead to different adsorption site preferences and catalytic activities. While specific studies on the influence of molybdenum surface termination on different facets of Pt3Mo are limited, the general principles of surface science suggest that controlling the surface termination at the atomic level is a powerful tool for catalyst design.

In many catalytic applications, platinum is dispersed as nanoparticles on a high-surface-area support material. When a molybdenum-containing material, such as molybdenum trioxide (MoO₃), is used as a support, a unique and active interface is formed between the platinum nanoparticles and the support.

The formation of this active interface involves strong interactions between the platinum and the molybdenum oxide. Characterization techniques like X-ray photoelectron spectroscopy (XPS) can provide insights into the chemical states of the elements at the interface. Studies on Pt nanoparticles supported on MoO₃ have shown evidence of charge transfer between the platinum and the support. osti.gov This electronic interaction can modify the catalytic properties of the platinum nanoparticles.

The table below summarizes findings related to the characterization of the interface between platinum and molybdenum-containing supports.

SystemCharacterization TechniqueKey FindingReference
Pt/MoO₃-CNxHRTEM, SAEDFormation of Pt/MoO₃ boundaries and polycrystalline nature. osti.gov
Pt/MoO₃DFTHydrogen spillover from Pt to MoO₃ surface, forming hydrogen molybdenum bronze. pku.edu.cn
Pt/MoO₃XPSEvidence of charge transfer between Pt and the MoO₃ support. osti.gov

Catalytic and Electrocatalytic Performance of Platinum Molybdenum 3/1 Compounds

Hydrogen Evolution Reaction (HER)

The hydrogen evolution reaction is a critical process in water electrolysis for hydrogen production. The efficiency of this reaction is largely dependent on the catalyst's ability to facilitate the formation of hydrogen gas from protons or water molecules.

Kinetic Parameters and Overpotential Analysis in Acidic and Alkaline Media

The performance of HER catalysts is often evaluated by their kinetic parameters, such as the overpotential required to drive the reaction at a specific current density. In both acidic and alkaline environments, the kinetics of the HER on platinum-based catalysts can be complex.

In acidic media , the HER on pure platinum is highly efficient and often limited by mass transport of hydrogen rather than intrinsic reaction kinetics. tum.demit.edu This makes precise quantification of kinetic parameters challenging under standard measurement conditions. tum.demit.edu Studies on related Pt-based systems suggest that alloying can further enhance this activity. For instance, creating a local acid-like environment around platinum nanoparticles in an alkaline medium has been shown to boost HER performance significantly. nih.gov

In alkaline media , the HER process is inherently more sluggish than in acidic solutions due to an additional water dissociation step. nih.gov Consequently, the overpotential is generally higher. The kinetics of the HER on platinum in alkaline solutions, such as 0.1 M KOH, have been studied, and kinetic current densities can be fitted to the Butler-Volmer equation to determine exchange current densities. tum.demit.edu Alloying platinum with metals like molybdenum can create more favorable sites for water dissociation, thereby improving the reaction kinetics and reducing the overpotential.

Mass Activity and Area-Specific Activity Enhancement

The efficiency of a catalyst can be quantified by its mass activity (current per unit mass of the noble metal) and its area-specific activity (current per unit of electrochemically active surface area).

For the HER, constructing highly dispersed, ultrasmall platinum entities is a key strategy to maximize platinum utilization and enhance mass activities. nih.gov Research on such catalysts has demonstrated the potential for achieving ultrahigh Pt and catalyst mass activities. nih.gov For example, a catalyst composed of Pt single atoms, clusters, and nanoparticles on mesoporous N-doped carbon nanospheres exhibited a mass activity approximately 26 times higher than a commercial Pt/C reference. nih.gov While specific data for Pt3Mo is not detailed in the provided results, the principle of using molybdenum to modify the platinum's electronic structure and create highly active sites is a promising route to enhance both mass and specific activity for the HER.

Comparative Studies with Pure Platinum Catalysts and Other Noble Metals

Platinum is the benchmark catalyst for the HER due to its exceptional performance. nih.govscispace.com However, its high cost and scarcity drive the search for more cost-effective alternatives or alloys that offer superior activity. nih.gov

When compared to pure platinum, Pt-based alloys often exhibit enhanced performance. For example, porous Pt3Ni nanocrystals have shown significantly higher mass and specific activities for the oxygen reduction reaction than commercial Pt/C, a principle that often extends to the HER. nih.gov The introduction of a secondary metal like molybdenum can tune the electronic properties of platinum, leading to optimized binding energies for reaction intermediates and thus higher catalytic activity.

Oxygen Reduction Reaction (ORR)

The oxygen reduction reaction is a fundamental process in fuel cells and metal-air batteries. The slow kinetics of the ORR on many materials necessitates the use of highly active catalysts like platinum.

Activity Enhancement and Specific Activity Quantification

Alloying platinum with transition metals like molybdenum is a well-established strategy to enhance ORR activity. mdpi.com The presence of molybdenum modifies the electronic structure of the platinum surface, which in turn optimizes the adsorption energy of oxygen-containing intermediates. nih.gov

In a study of ternary Pd3Mo@Pt core-shell catalysts, which share mechanistic principles with Pt3Mo alloys, the mass activity for the ORR was found to be 3.76 A mgPt⁻¹, and the specific activity was 1.67 mA cm⁻². nih.gov These values represent a 10.2-fold and 3.18-fold enhancement over a standard Pt/C catalyst, respectively. nih.govfigshare.com Similarly, Pt3Ni nanocrystals have demonstrated mass and specific activities that are 6 and 6.6 times higher, respectively, than commercial Pt/C. nih.gov These examples highlight the significant potential for Pt3Mo alloys to achieve substantial enhancements in ORR activity.

Table 1: Comparative ORR Activity of Pt-based Catalysts

CatalystMass Activity (A/mgPt)Specific Activity (mA/cm²)Reference
Pd3Mo@Pt/C3.761.67 nih.gov
PNC-Pt3Ni/C0.5940.789 nih.gov
Commercial Pt/C~0.098~0.120 nih.gov
Commercial Pt/C~0.37~0.52 nih.gov

Note: The values for commercial Pt/C vary between studies due to different experimental conditions and materials.

Mechanisms of Oxygen Adsorption and Reduction on Pt-Mo (3/1) Surfaces

The enhanced ORR activity of Pt-Mo alloys is rooted in the electronic modifications induced by the molybdenum atoms. Density Functional Theory (DFT) calculations provide insight into these mechanisms.

The introduction of a transition metal like molybdenum into a platinum lattice alters the d-band center of the platinum atoms. researchgate.net This "ligand effect" weakens the binding energy of ORR intermediates (like O, OH, and OOH) on the catalyst surface. rsc.org While strong binding is necessary for the reaction to initiate, intermediates that are too strongly bound can "poison" the catalyst surface, blocking active sites and slowing the reaction.

DFT studies on related Pt-alloy systems, such as Pt3Sn and Pt/Pd3Al, show that the ORR proceeds through a dissociation pathway of an adsorbed OOH intermediate (OOHad). researchgate.netrsc.org The rate-determining step is often the hydrogenation of adsorbed oxygen (Oad) or the dissociation of OOHad. researchgate.netrsc.org In Pt3Sn, the activation barrier for Oad hydrogenation is lower than on pure Pt, leading to a faster reaction rate. researchgate.net For Pt/Pd3Al(111), the barrier for OOH dissociation is significantly lower than on Pt(111). rsc.org Similarly, DFT calculations for Pd3Mo@Pt catalysts indicate that the superior activity is due to the optimal modulation of the Pt surface electronic structures by the molybdenum in the core. nih.gov This modulation weakens the adsorption of intermediates, facilitating a more efficient reaction cycle. nih.gov

Alcohol Oxidation Reactions in Fuel Cell Applications

The platinum-molybdenum (3/1) alloy, often denoted as Pt3Mo, has garnered significant attention as a promising catalyst in direct alcohol fuel cells (DAFCs). Its enhanced performance and tolerance to poisoning compared to pure platinum make it a subject of extensive research. This section delves into the catalytic and electrocatalytic behavior of Pt3Mo in the oxidation of methanol (B129727) and ethanol (B145695), crucial reactions for the advancement of fuel cell technology.

Methanol Oxidation Reaction (MOR)

The electro-oxidation of methanol is a key process in direct methanol fuel cells (DMFCs). However, a major challenge is the poisoning of the platinum catalyst by carbon monoxide (CO), an intermediate product of the reaction. nih.govmdpi.com Alloying platinum with molybdenum to form Pt3Mo has been shown to enhance the catalytic activity and mitigate CO poisoning. osti.gov

The reaction mechanism for methanol oxidation on a platinum-based catalyst generally involves several steps. mdpi.com Initially, methanol adsorbs onto the Pt sites and undergoes dehydrogenation, leading to the formation of adsorbed CO (COads). mdpi.com This COads intermediate can block the active sites of the catalyst, hindering further methanol oxidation. mdpi.com To overcome this, an oxygen-containing species, typically hydroxyl radicals (OHads) formed from water dissociation, is required to oxidize the adsorbed CO to carbon dioxide (CO2). mdpi.com

The enhanced performance of Pt3Mo catalysts in the MOR is largely attributed to the "bifunctional mechanism." osti.gov In this mechanism, the platinum atoms provide the primary sites for methanol adsorption and dehydrogenation, while the more oxophilic molybdenum atoms facilitate the adsorption and activation of water molecules at lower potentials than pure platinum. researchgate.net This leads to an earlier formation of hydroxyl species (OHads) on the molybdenum sites, which can then react with the CO adsorbed on adjacent platinum sites, effectively cleaning the catalyst surface and allowing the methanol oxidation to proceed. osti.govresearchgate.net

Studies have shown that Pt3Mo catalysts exhibit improved performance for MOR compared to pure platinum. For instance, the presence of molybdenum in the vicinity of platinum particles has been found to favor the oxidation of CO to CO2, leading to higher electrocatalytic activity in DMFCs. scispace.com The synergistic effect between Pt and Mo in the Pt3Mo alloy not only enhances the removal of poisoning intermediates but also can modify the electronic properties of platinum, further contributing to its improved catalytic activity.

Ethanol Oxidation Reaction (EOR)

Pt3Mo catalysts have also demonstrated enhanced activity and stability for the EOR. The bifunctional mechanism, as described for the MOR, is also operative in the EOR on Pt3Mo catalysts. researchgate.net The molybdenum component facilitates the formation of oxygenated species at lower potentials, which aids in the oxidative removal of CO and other adsorbed intermediates from the platinum surface. researchgate.net

Mitigation of Carbon Monoxide (CO) Poisoning in Fuel Cell Environments

Carbon monoxide poisoning is a critical issue that severely degrades the performance of proton-exchange membrane fuel cells (PEMFCs) by blocking the active sites of platinum-based anode catalysts. mdpi.comosti.govucl.ac.uk Even trace amounts of CO in the hydrogen fuel stream can lead to a significant decrease in fuel cell efficiency. osti.gov The development of CO-tolerant catalysts is therefore essential for the commercial viability of PEMFCs. osti.gov Pt3Mo alloys have emerged as a promising solution to this problem. osti.gov

The primary mechanism responsible for the enhanced CO tolerance of Pt3Mo catalysts is the bifunctional mechanism. osti.govmdpi.com This mechanism relies on the synergistic action of the two different metal components in the alloy. mdpi.com Platinum atoms serve as the primary sites for hydrogen oxidation and also for the adsorption of CO. mdpi.com Molybdenum, being an oxophilic metal, has a strong affinity for oxygen-containing species. researchgate.net

In the presence of water, molybdenum facilitates the dissociation of water molecules to form adsorbed hydroxyl species (OHads) at potentials significantly lower than those required on a pure platinum surface. mdpi.comscispace.com These surface-bound hydroxyl groups can then react with CO molecules adsorbed on neighboring platinum sites, oxidizing them to CO2 and thereby regenerating the active platinum sites for the hydrogen oxidation reaction. mdpi.comresearchgate.net This process effectively "cleans" the catalyst surface of the poisoning CO species.

The effectiveness of the bifunctional mechanism is dependent on the close proximity of the platinum and molybdenum atoms on the catalyst surface, allowing for the efficient interaction between the adsorbed CO and OH species.

In many PtMo catalyst systems, the molybdenum is present not just as a metallic alloy with platinum, but also in the form of various molybdenum oxides (MoOx). scispace.com These oxides are believed to play a significant role in the CO tolerance of the catalyst. scispace.comresearchgate.net

Furthermore, computational studies using density functional theory (DFT) have suggested that Mo dopants in Pt can promote CO tolerance by reducing the surface coverage of CO and enabling its oxidative removal at low potentials. osti.gov Some research also indicates that molybdenum oxides can induce electronic modifications in the platinum, weakening the Pt-CO bond and thus making it easier to oxidize the CO.

The electrochemical performance of a catalyst in terms of its CO tolerance can be evaluated by analyzing the onset and peak potentials for CO oxidation. These parameters are typically determined from CO stripping voltammetry experiments. The onset potential is the potential at which the oxidation of CO begins, while the peak potential corresponds to the potential of the maximum CO oxidation current. researchgate.netmdpi.com A lower onset and peak potential for CO oxidation indicates a more efficient catalyst for removing CO poisoning. mdpi.com

Studies have shown that Pt3Mo catalysts exhibit a significant negative shift in the onset and peak potentials for CO oxidation compared to pure platinum catalysts. mdpi.com This indicates that the oxidation of CO on Pt3Mo occurs at a much lower potential, which is highly desirable for fuel cell applications as it minimizes the performance loss due to CO poisoning. mdpi.com For example, some studies have reported that the onset potential for CO oxidation on catalysts containing niobium, which has similar oxophilic properties to molybdenum, is shifted to less positive values. researchgate.net This shift is a direct consequence of the bifunctional mechanism, where the presence of the oxophilic metal facilitates the formation of hydroxyl species needed for CO oxidation at lower potentials. mdpi.comresearchgate.net

The following table provides a conceptual comparison of CO oxidation potentials on different catalysts, illustrating the advantage of Pt-based alloys.

CatalystOnset Potential for CO Oxidation (V vs. RHE)Peak Potential for CO Oxidation (V vs. RHE)
Pt/C~0.5 - 0.8Higher than Pt-alloys
PtRu/CLower than Pt/CLower than Pt/C
Pt3Mo/CSignificantly Lower than Pt/CSignificantly Lower than Pt/C
Table 1. Conceptual Comparison of CO Oxidation Potentials. The values are illustrative and can vary based on experimental conditions. mdpi.comnih.gov

Other Significant Catalytic Applications

The Molybdenum-Platinum (3/1) compound, often denoted as Pt3Mo, exhibits notable catalytic and electrocatalytic activity in several other significant applications beyond those previously detailed. Its unique electronic and structural properties, arising from the synergistic interaction between platinum and molybdenum, render it a highly effective catalyst in processes such as the direct oxidation of carbon monoxide and hydrodeoxygenation reactions.

Direct Carbon Monoxide (CO) Oxidation

The electro-oxidation of carbon monoxide is a critical reaction in various electrochemical devices, particularly in proton-exchange membrane fuel cells (PEMFCs) where CO is a common impurity in hydrogen fuel streams produced via steam reforming. The strong adsorption of CO on platinum surfaces can poison the catalyst, leading to a significant decrease in fuel cell performance. The Pt3Mo alloy has been identified as a promising CO-tolerant anode electrocatalyst. researchgate.net

The enhanced CO tolerance of Pt3Mo is primarily attributed to a bifunctional mechanism . In this mechanism, platinum atoms adsorb CO, while the more oxophilic molybdenum atoms facilitate the adsorption of oxygen-containing species (like OHads) from water at lower potentials than pure platinum. researchgate.net These adsorbed oxygen-containing species on molybdenum sites can then react with adjacent CO adsorbed on platinum sites, oxidizing it to carbon dioxide and thus regenerating the active platinum sites.

A secondary contributing factor is the ligand effect , where the presence of molybdenum alters the electronic structure of platinum, weakening the Pt-CO bond. This facilitates the oxidative removal of CO. researchgate.net Computational studies using density functional theory (DFT) have supported these mechanisms, indicating that molybdenum dopants in platinum reduce CO surface coverage and enable its oxidative removal at lower applied potentials. researchgate.net

Research has demonstrated the superior performance of Pt3Mo catalysts for CO oxidation compared to pure platinum. CO stripping voltammetry, a technique used to study the oxidation of adsorbed CO, shows that the peak potential for CO oxidation on Pt3Mo catalysts is significantly lower than on Pt/C catalysts, indicating easier removal of the poisoning species. For instance, studies on Pt3Mo alloy nanoparticles have highlighted their higher CO-like tolerance in the methanol oxidation reaction (MOR), a process where CO is a key intermediate poison. researchgate.netresearchgate.net

Comparative CO Oxidation Onset Potentials for Different Electrocatalysts

CatalystCO Oxidation Onset Potential (V vs. RHE)Key FindingsReference
Pt/CHigherSusceptible to CO poisoning, requiring higher overpotential for CO oxidation. researchgate.net
Pt3Mo/CLowerEnhanced CO tolerance due to the bifunctional mechanism and ligand effect. researchgate.net
PtRu/CLowerAlso exhibits high CO tolerance, often serving as a benchmark for comparison.

Hydrodeoxygenation (HDO) Processes

Hydrodeoxygenation (HDO) is a crucial upgrading process for bio-oils derived from the pyrolysis of lignocellulosic biomass. These bio-oils contain a high concentration of oxygenated organic compounds, which makes them viscous, acidic, and thermally unstable. HDO aims to remove oxygen from these compounds, typically in the form of water, to produce higher quality, more stable hydrocarbon fuels.

The Pt3Mo catalyst has shown significant promise in HDO reactions, particularly for the conversion of phenolic compounds, which are major components of lignin-derived bio-oils. The synergy between platinum and molybdenum is again key to its catalytic performance. Platinum is highly effective for hydrogenation, while the oxophilic nature of molybdenum aids in the C-O bond cleavage.

Studies on the HDO of model compounds like m-cresol (B1676322) and guaiacol (B22219) over Pt-Mo catalysts have revealed that the bimetallic system exhibits enhanced activity and selectivity towards deoxygenated products compared to monometallic platinum catalysts. The addition of molybdenum to platinum can open up new reaction pathways. For instance, in the HDO of m-cresol, PtMo catalysts can facilitate a direct deoxygenation pathway, which is less favorable on pure platinum. This involves the tautomerization of the phenolic reactant on the oxophilic molybdenum sites, followed by C-O bond scission.

The product distribution in HDO reactions over Pt3Mo catalysts is influenced by reaction conditions such as temperature, pressure, and the specific feedstock. For the HDO of guaiacol, a common model compound for lignin, Pt-based bimetallic catalysts can promote the formation of valuable aromatic hydrocarbons like benzene (B151609) and toluene, or fully saturated hydrocarbons such as cyclohexane (B81311), depending on the catalyst formulation and process parameters. researchgate.net Research has indicated that modifying a Pt/TiO2 catalyst with molybdenum can significantly increase the yield of cyclohexane from guaiacol, suggesting that molybdenum enhances the deep HDO capabilities of the catalyst.

Catalytic Performance of Pt-Mo Catalysts in HDO of Model Phenolic Compounds

Model CompoundCatalystKey Performance AspectsReference
m-CresolPt-Mo/Al2O3Increased production of deoxygenated products compared to monometallic Pt catalysts. Mo sites on the bimetallic surface lower the barrier for tautomerization and subsequent deoxygenation.
GuaiacolMo-modified Pt/TiO2Increased the yield of cyclohexane from 23.5% to 57.7%, indicating enhanced deep HDO.
Phenolic CompoundsPt3MoExhibits superior catalytic activity for oxygen removal. researchgate.net

Stability, Durability, and Degradation Mechanisms of Platinum Molybdenum 3/1 Catalysts

Electrochemical Stability and Long-Term Performance Assessment

The operational lifespan of a catalyst is intrinsically linked to its ability to withstand the harsh electrochemical environment it operates in. For Pt-Mo (3/1) catalysts, this involves resisting degradation under potential cycling and maintaining high catalytic activity over extended periods.

Accelerated Durability Tests (ADTs) and Cycling Stability

Accelerated Durability Tests (ADTs) are crucial for evaluating the long-term stability of catalysts in a condensed timeframe. ornl.govmdpi.comconfex.com These tests typically involve subjecting the catalyst to a large number of potential cycles to simulate the stresses of operation. confex.com For instance, a square-wave catalyst ADT has been shown to have a significant time acceleration factor, allowing for quicker evaluation of catalyst durability. ornl.govornl.gov

Studies on Pt-Mo systems have demonstrated their performance under such strenuous conditions. For example, in the context of the oxygen reduction reaction (ORR), a key process in fuel cells, the stability of the catalyst is assessed by monitoring changes in its electrochemical surface area (ECSA) and ORR activity before and after stress testing. mdpi.com A material is considered more stable if it exhibits a smaller decrease in these electrochemical characteristics. mdpi.com Research on Pt-Mo catalysts has shown that their stability can be influenced by the synthesis method and the nature of the support material. For instance, Pt and PtMo supported on molybdenum carbide (Mo2C) have demonstrated better stability compared to those supported on carbon. researchgate.net

The potential range and the frequency of cycling during ADTs are critical parameters that can significantly impact the degradation rate. confex.comnih.gov For example, cycling to high potentials can lead to platinum dissolution, a primary degradation mechanism. researchgate.net The choice of electrolyte and the presence of impurities can also significantly affect the catalyst's degradation during stability tests. acs.org

Retention of Catalytic Activity over Extended Operation

A key indicator of a catalyst's durability is its ability to retain high catalytic activity over prolonged use. For Pt-Mo (3/1) catalysts, this is often linked to their resistance to CO poisoning, a common issue with pure platinum catalysts where carbon monoxide strongly adsorbs on the platinum surface, blocking active sites. nih.gov The presence of molybdenum helps to mitigate this effect.

Research has shown that the composition of Pt-Mo catalysts plays a significant role in their long-term performance. For example, a study on carbon-supported Pt-Mo catalysts for ethanol (B145695) oxidation found that a Pt-Mo (80:20) composition exhibited the best long-term performance at a steady-state potential. electrochemsci.org Another study on PtMo/C catalysts synthesized via thermolysis of platinum and molybdenum carbonyls indicated that a 4:1 atomic ratio of Pt to Mo showed the best performance for methanol (B129727) oxidation. electrochemsci.org

The stability of the catalyst is also closely tied to the retention of molybdenum. Some studies have reported the partial dissolution of molybdenum from the anode and its migration to the cathode during fuel cell operation, which can impact long-term activity. researchgate.net However, the use of molybdenum carbide as a support has been shown to improve the stability of the anode electrocatalysts. researchgate.net

Interactive Data Table: Accelerated Durability Test Parameters

Test ParameterTypical Range/ValueSignificance
Potential Cycling Range0.6 V to 1.0 V or 1.0 V to 1.5 VSimulates operational stresses and start-up/shutdown conditions. ornl.govconfex.com
WaveformTriangle or Square WaveSquare waves can accelerate degradation for faster testing. ornl.govornl.gov
Number of Cycles10,000 - 100,000+Represents extended operational lifetime. mdpi.comresearchgate.net
Electrolyte0.1 M HClO4 or 0.5 M H2SO4The type of acid can influence degradation mechanisms. mdpi.comresearchgate.net

Structural Integrity and Morphological Stability

The physical structure and morphology of the catalyst nanoparticles are critical to their performance and durability. Degradation often manifests as changes in the size and shape of these nanoparticles.

Resistance to Nanoparticle Agglomeration and Growth

A primary mechanism of catalyst degradation is the agglomeration and growth of nanoparticles. rsc.org This process leads to a decrease in the electrochemically active surface area (ECSA) and, consequently, a loss of catalytic activity. ornl.gov The tendency for nanoparticles to agglomerate is particularly pronounced at high noble metal loadings, which are often required for fuel cell electrocatalysts. rsc.org

The stability against agglomeration is influenced by factors such as the initial particle size, the distance between particles, and the characteristics of the support material. researchgate.net Transmission electron microscopy (TEM) is a key technique used to analyze changes in catalyst morphology and the extent of particle agglomeration after durability testing. mdpi.com

Influence of Molybdenum Doping on Suppressing Particle Growth ("Growth Site Locking Effect")

The addition of molybdenum to platinum catalysts has been shown to enhance their structural stability by suppressing nanoparticle growth. This phenomenon is sometimes referred to as a "growth site locking effect." Theoretical studies have suggested that molybdenum atoms in Pt-Mo alloys can increase the formation energies of platinum vacancies on the surface, which is an initial step in the dissolution and subsequent redeposition process that leads to particle growth. acs.org

The presence of molybdenum can also influence the interaction between the catalyst particles and the support material, further contributing to stability. For instance, the formation of Pt-Mo bimetallic particles can alter the surface energy and reduce the driving force for agglomeration.

Stability of Amorphous vs. Crystalline Structures

The atomic arrangement of the catalyst, whether amorphous or crystalline, can have a significant impact on its stability. Crystalline materials possess long-range order in their atomic structure, while amorphous materials have a disordered arrangement. curiaglobal.com Generally, the crystalline state is thermodynamically more stable than the amorphous state. curiaglobal.comresearchgate.net

Amorphous materials, due to their higher energy state, can exhibit greater chemical instability. curiaglobal.com However, in some catalytic applications, amorphous structures can offer unique properties. For molybdenum sulfide (B99878) catalysts, for example, it has been observed that materials with higher crystallinity exhibit better resistance to oxidation and, therefore, greater stability. merckmillipore.com The degradation of amorphous molybdenum sulfide has been attributed to the loss of catalytically active sites. merckmillipore.com

In the context of Pt-Mo alloys, the specific phase and degree of ordering can influence stability. For instance, in Pt-Co alloys, a related system, high-temperature annealing can lead to the formation of a more stable, ordered face-centered tetragonal (fct) phase, which shows better resistance to corrosion compared to disordered face-centered cubic (fcc) phases. researchgate.net While specific studies on the amorphous versus crystalline stability of Pt-Mo (3/1) are less common, the general principles suggest that a well-ordered crystalline structure would likely exhibit greater long-term stability.

Interactive Data Table: Factors Influencing Pt-Mo (3/1) Catalyst Stability

FactorInfluence on StabilityKey Research Findings
Electrochemical Conditions High potentials and frequent cycling accelerate degradation. confex.comnih.govSquare-wave ADTs provide faster degradation insights. ornl.govornl.gov
Catalyst Composition The Pt:Mo ratio affects CO tolerance and long-term activity. electrochemsci.orgAn 80:20 Pt:Mo ratio showed good long-term performance for ethanol oxidation. electrochemsci.org
Support Material The support influences particle dispersion and stability. researchgate.netMo2C supports have shown improved stability for PtMo catalysts. researchgate.net
Nanoparticle Morphology Agglomeration reduces active surface area. rsc.orgMolybdenum doping can suppress particle growth. acs.org
Crystallinity Crystalline structures are generally more stable. curiaglobal.comHigher crystallinity in molybdenum sulfide catalysts leads to better stability. merckmillipore.com

Chemical Stability and Dissolution Phenomena

The long-term performance and viability of Molybdenum-platinum (3/1), often denoted as Pt3Mo, catalysts in various applications are critically dependent on their chemical stability. This section delves into the key phenomena that govern the stability of these catalysts, including the dissolution of molybdenum and the resulting enrichment of platinum on the catalyst surface, strategies to mitigate these degradation pathways, and their inherent resistance to corrosive environments.

Platinum Enrichment and Molybdenum Dissolution

A significant challenge to the long-term stability of Pt-Mo catalysts is the tendency for molybdenum to dissolve from the catalyst structure, particularly in acidic environments and under operating conditions found in applications like proton-exchange membrane fuel cells (PEMFCs). researchgate.netresearchgate.netkaist.ac.kr This dissolution leads to a gradual change in the catalyst's composition and structure, a phenomenon known as platinum enrichment.

The degradation of Pt-based electrocatalysts, in general, can proceed through several pathways, including particle coalescence, agglomeration, electrochemical Ostwald ripening, and dissolution of the metal components. researchgate.netmdpi.comnih.gov For Pt3Mo catalysts, the dissolution of molybdenum is a primary contributor to this degradation. researchgate.net Studies have shown a direct correlation between the amount of the less noble metal (in this case, molybdenum) dissolved and the changes in the catalytic activity for the oxygen reduction reaction (ORR). researchgate.net

The stability of the catalyst is also influenced by its crystalline structure. Crystalline structures have been found to be more stable against oxidation compared to amorphous structures, which can be unstable during potential cycling and storage. researchgate.net

Strategies for Molybdenum Incorporation and Stabilization

To counteract the issue of molybdenum dissolution and enhance the durability of Pt3Mo catalysts, various strategies are being explored. A key approach involves the effective incorporation and stabilization of molybdenum within a robust support material.

Another approach to improve stability is through heat treatment of the Pt-Mo catalysts supported on carbon (Pt-Mo/C). researchgate.net Heat treatment can lead to the formation of more stable alloy phases and improve the interaction between the metals and the support. Furthermore, using molybdenum carbide (Mo2C) as a catalyst support has also shown to enhance the stability of Pt-Mo catalysts compared to traditional carbon supports. researchgate.net

Theoretical calculations, such as those using density functional theory (DFT), have indicated that the addition of molybdenum can create strong Mo-Pt and Mo-Ni bonds in ternary systems, which can stabilize both platinum and the other metal, reducing elemental dissolution and thereby enhancing catalytic stability. nih.gov This principle of using a third metal to stabilize the Pt-Mo system is a promising avenue for developing more durable catalysts.

The table below summarizes some of the strategies employed to enhance the stability of molybdenum in platinum-based catalysts.

Stabilization Strategy Description Key Findings References
Incorporation into TiO2 Lattice Molybdenum is substitutionally doped into the crystal lattice of titanium dioxide.Formation of stable Ti-O-Mo and Mo-Ti-O bonds helps to anchor molybdenum, preventing its dissolution. acs.orgfigshare.comconsensus.appresearchgate.net
Heat Treatment The Pt-Mo/C catalyst is subjected to elevated temperatures.Can lead to the formation of more stable alloy phases and improved metal-support interactions. researchgate.net
Use of Molybdenum Carbide Support Platinum and molybdenum are supported on molybdenum carbide (Mo2C).Provides a more stable support for the active metals compared to conventional carbon supports. researchgate.net
Ternary Alloying A third metal is introduced to form a ternary alloy with Pt and Mo.The formation of strong bonds between the three metals can reduce the dissolution of individual components. nih.gov

Corrosion Resistance in Acidic Media

The ability of a catalyst to withstand corrosive acidic environments is crucial for its application in technologies such as PEMFCs, which operate under acidic conditions. Molybdenum itself is known for its ability to withstand corrosion. nikalyte.com When alloyed with platinum, the resulting Pt3Mo catalyst can exhibit enhanced corrosion resistance.

The presence of molybdenum in the catalyst can help to stabilize the platinum. acs.org This stabilization is attributed to the strong electronic interactions between platinum and molybdenum. The oxophilic nature of molybdenum, meaning its affinity for oxygen, can also play a role in protecting the platinum from oxidation, a key step in the dissolution process. acs.org

Theoretical and Advanced Computational Modeling of Platinum Molybdenum 3/1 Systems

First-Principles Calculations (e.g., Density Functional Theory) for Material Design

First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools in computational materials science. They allow for the prediction of material properties from basic quantum mechanical principles without requiring empirical parameters. For the Pt₃Mo system, DFT has been instrumental in designing and understanding its catalytic potential.

DFT calculations also help in understanding how the composition affects catalytic properties. For example, in the context of CO electro-oxidation, the presence of molybdenum in the Pt₃Mo(111) surface weakens the adsorption of carbon monoxide (CO) on the neighboring platinum atoms due to a ligand effect. utexas.edu The adsorption energy of CO atop a Pt atom is reduced from 1.43 eV on a pure Pt(111) surface to 1.24 eV on the Pt₃Mo(111) surface. utexas.edu This weakening of CO binding is a crucial factor in enhancing the catalyst's tolerance to CO poisoning in applications like proton-exchange membrane fuel cells.

Computational screening studies, which systematically evaluate a range of materials for a specific application, often include Pt₃Mo as a candidate. dtu.dk While some studies have identified Pt₃Mo as having very low activity for reactions like propane (B168953) dehydrogenation, they also note its high resistance to the formation of coke and other side reactions. ugent.be DFT calculations of adsorption energies on different facets of Pt₃Mo alloys provide foundational data for these screenings. cityu.edu.hk

Table 1: Calculated Adsorption Enthalpies (eV) on Pt₃Mo Surfaces using DFT This table presents DFT-calculated adsorption enthalpies for key species in catalytic reactions on different surfaces of Pt₃Mo. The letters in parentheses indicate the adsorption site (b: bridge, t: top, h: hollow). Data sourced from a high-throughput computational study. cityu.edu.hk

SurfaceOOHOOHH
Pt₃Mo(111) -1.26 (b)-0.56 (b)-0.20 (b)-2.63 (h)
Pt₃Mo(211) -1.76 (b)-0.39 (t)-0.16 (b)-2.75 (h)

DFT is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions on catalyst surfaces. For the Pt₃Mo system, it has provided crucial insights into the CO oxidation reaction, which is vital for fuel cell applications.

Studies on the Pt₃Mo(111) surface have shown that CO electro-oxidation follows a true bifunctional mechanism. utexas.edu In this mechanism, the two different metal atoms play distinct roles: platinum sites adsorb CO, while the more oxophilic molybdenum serves exclusively as the site for water activation (oxidation) to form hydroxyl (OH) species. utexas.edu The adsorbed CO and OH then react to form a carboxyl (COOH) intermediate, which subsequently dehydrogenates to produce carbon dioxide (CO₂). utexas.edu This is distinct from the mechanism on pure platinum, where Pt sites must perform both functions, leading to lower efficiency. The energy barrier for the combination of CO and OH on Pt₃Mo(111) is a key factor in its catalytic performance. utexas.edu

Other DFT investigations on small Pt₃Mo clusters have also explored the CO oxidation mechanism, corroborating its high catalytic potential. researchgate.netacs.org These studies suggest the reaction proceeds via a Langmuir-Hinshelwood mechanism, where both reactants (O₂ and CO) are adsorbed on the catalyst surface before reacting. researchgate.net The calculations indicate that Pt₃Mo exhibits superior catalytic activity for CO oxidation among several tested bimetallic clusters, attributed to its good adsorption capacity for O₂. researchgate.netacs.org The rate-determining step in this process is identified as the scission of the O-O bond in the adsorbed oxygen molecule. researchgate.net

Multi-scale Modeling Approaches

To bridge the gap between atomic-scale phenomena and macroscopic catalyst performance, multi-scale modeling approaches are employed. These methods integrate data and models from different length and time scales.

A key aspect of building reliable computational models is to validate and parameterize them against known data, which can be from either experiments or higher-level theory. For complex systems like Pt-Mo alloys, interatomic potentials used in large-scale simulations (like MEAM) are often developed by fitting them to reproduce properties calculated by the more accurate, but computationally expensive, DFT. scispace.com

For example, the MEAM cross-potential between platinum and molybdenum can be fitted to first-principles DFT results for the intermetallic compound Pt₃Mo in its L1₂ crystal structure. scispace.com Properties such as cohesive energy, lattice constant, and elastic constants calculated via DFT serve as benchmarks for developing the potential. scispace.com This ensures that the large-scale simulations are grounded in quantum mechanical reality. While this integration can yield excellent agreement for some properties, discrepancies may remain for others, such as certain elastic constants, highlighting areas for further model refinement. scispace.com

Machine Learning and Artificial Intelligence in Catalyst Discovery and Optimization for Platinum-Molybdenum (3/1) Systems

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as revolutionary tools for accelerating materials discovery. By training algorithms on large datasets, often generated by high-throughput DFT calculations, ML models can rapidly predict the properties of new candidate materials, bypassing the need for exhaustive computations or experiments.

The combination of first-principles calculations and machine learning has been particularly fruitful for screening platinum-based alloy catalysts. researchgate.net In a notable study aimed at finding promising metal promoters for platinum catalysts for propane dehydrogenation, a workflow combining DFT and ML identified Pt₃Mo as the most active catalyst among the candidates considered. researchgate.netconsensus.app This approach allows for the efficient screening of vast numbers of potential alloys and the identification of key descriptors that govern catalytic performance. researchgate.net

ML models can also be trained to predict specific catalytic properties, such as the binding energy of key intermediates. Some models use features derived from DFT calculations (like the d-band center), while others aim to use more easily obtainable, non-ab initio features. arxiv.org The Pt₃Mo system is often included in the datasets used to train these models. cityu.edu.hkarxiv.org For instance, one data-driven approach used a compressed-sensing methodology to screen Pt-based alloys for the oxygen reduction reaction (ORR) and included Pt₃Mo in its dataset. cityu.edu.hk Such workflows significantly speed up the catalyst selection process by quickly identifying candidates with desirable properties for further investigation. cityu.edu.hk

Conclusion and Future Research Directions

Summary of Key Findings on Platinum-Molybdenum (3/1) Compounds

The intermetallic compound Platinum-Molybdenum (3/1), often designated as Pt3Mo, has garnered significant research interest due to its unique ordered crystal structure and promising properties. mdpi.comopenaccessjournals.com Key findings highlight its potential in various high-technology sectors, particularly in catalysis and as a high-temperature structural material. mdpi.come3s-conferences.orge3s-conferences.org

Interactive Table: Key Properties of Intermetallic Compounds

PropertyDescriptionRelevance to Pt3Mo
High Melting Point The temperature at which a solid becomes a liquid.Contributes to high-temperature stability for applications in aerospace and engines. openaccessjournals.com
Ordered Crystal Structure Atoms of the constituent metals occupy specific sites in the crystal lattice.Provides well-defined active sites for catalysis, enhancing selectivity and activity. mdpi.com
High Hardness Resistance of a material to localized plastic deformation.Suitable for applications requiring wear resistance. openaccessjournals.com
Chemical Stability Resistance to corrosion and oxidation.Essential for use in harsh chemical environments and high-temperature applications. openaccessjournals.com

Remaining Challenges and Open Questions in Platinum-Molybdenum (3/1) Research

Despite the promising findings, several challenges and unanswered questions remain in the field of Pt3Mo research. A primary hurdle is the synthesis of these materials with precise control over their structure and morphology, especially at the nanoscale. The synthesis of structurally ordered intermetallic nanoparticles with ultrasmall sizes has proven to be a significant challenge. nih.gov

Another major area of concern is the material's susceptibility to oxidation at high temperatures. While molybdenum imparts high-temperature strength, it is also prone to oxidation, which can degrade the material's performance. e3s-conferences.org Therefore, a critical research question is how to enhance the oxidation resistance of Pt3Mo alloys without compromising their desirable catalytic or mechanical properties.

Furthermore, a deeper understanding of the fundamental mechanisms that govern the catalytic activity and deactivation of Pt3Mo is needed. While its potential is recognized, the precise nature of the active sites and the reaction pathways on its surface are not fully elucidated. eolss.net Answering these questions is crucial for the rational design of more efficient and durable Pt3Mo-based catalysts.

Promising Avenues for Future Investigations

To address the existing challenges and unlock the full potential of Pt3Mo compounds, future research should focus on several key areas.

Exploration of Novel Synthesis Techniques for Ultra-Precision Control

Developing novel synthesis methods is paramount for producing Pt3Mo materials with tailored properties. Techniques that allow for the precise control of particle size, shape, and atomic ordering are highly sought after. For instance, methods that have been successful for other intermetallic nanoparticles, such as the KCl-nanoparticle method for Pt3Ti and Pt3V, could be adapted for Pt3Mo synthesis. nih.gov The rapid synthesis of cubic platinum nanoparticles and their subsequent development into larger nanoagglomerates through a seed-mediated growth process also presents a potential pathway for creating complex Pt3Mo nanostructures. nih.gov

In-Situ Characterization for Dynamic Process Understanding

To gain a deeper understanding of how Pt3Mo catalysts function and evolve under real-world conditions, the use of in-situ characterization techniques is indispensable. eolss.netmdpi.com These methods allow researchers to monitor the catalyst's structural and chemical changes as they happen during a reaction. mdpi.comrsc.org Techniques like in-situ spectroscopy can help identify active sites, reaction intermediates, and deactivation mechanisms, providing crucial insights for designing more robust and efficient catalysts. youtube.com The development of specialized in-situ cells that can operate under relevant temperatures and pressures is a critical aspect of this research direction. eolss.net

Advanced Computational Simulations for Predictive Material Science

Advanced computational modeling and simulation offer a powerful tool for accelerating the discovery and design of new materials. By simulating the behavior of Pt3Mo at the atomic level, researchers can predict its properties and understand the underlying mechanisms that govern its performance. nih.govplos.orgnih.govresearchgate.net Multi-scale modeling can bridge the gap between atomic-level phenomena and macroscopic material behavior, providing a comprehensive understanding of factors like tumor growth and invasion, which can be analogously applied to material degradation or catalytic processes. nih.govnih.gov These predictive capabilities can guide experimental efforts, saving time and resources in the development of new Pt3Mo-based materials.

Development of Scalable and Sustainable Applications

Ultimately, the goal of Pt3Mo research is to translate its promising properties into practical applications. openaccessjournals.com Future investigations should focus on developing scalable and sustainable methods for producing these materials. This includes addressing the cost and availability of raw materials, which can be a significant hurdle for industrial-scale production. openaccessjournals.com Research into alloying strategies and protective coatings to enhance the durability and lifespan of Pt3Mo components in applications like advanced aerospace engines is also a critical area of focus. e3s-conferences.orge3s-conferences.org By addressing these practical challenges, the scientific community can pave the way for the widespread adoption of Platinum-Molybdenum (3/1) compounds in various advanced technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.